4-(3,4-dimethoxyphenyl)-3-hydroxy-1-(1-methylbutyl)-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one
Overview
Description
4-(3,4-dimethoxyphenyl)-3-hydroxy-1-(1-methylbutyl)-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one is a useful research compound. Its molecular formula is C19H25N3O4S and its molecular weight is 391.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 391.15657746 g/mol and the complexity rating of the compound is 612. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
MLS000051641, also known as Methylergometrine , primarily targets the dopamine D1 receptor . This receptor plays a crucial role in the central nervous system, influencing a variety of physiological functions such as motor control, cognition, and reward.
Mode of Action
Methylergometrine acts directly on the smooth muscle of the uterus and increases the tone, rate, and amplitude of rhythmic contractions . This is achieved through the binding and resultant antagonism of the dopamine D1 receptor .
Biochemical Pathways
The activation of the dopamine D1 receptor by Methylergometrine leads to an increase in the intracellular levels of cAMP, which in turn activates protein kinase A. This results in the phosphorylation of specific proteins, leading to a cascade of biochemical reactions that ultimately result in increased uterine contractions .
Result of Action
The primary result of Methylergometrine’s action is the prevention and control of postpartum and post-abortion hemorrhage . By increasing the tone, rate, and amplitude of uterine contractions, Methylergometrine helps to control bleeding and ensure the proper involution of the uterus after childbirth or abortion .
Action Environment
The action, efficacy, and stability of Methylergometrine can be influenced by various environmental factors. For instance, certain medical conditions, such as hypertension and preeclampsia, can affect the drug’s efficacy and safety profile . Additionally, the drug’s stability can be affected by factors such as temperature and light exposure. Therefore, it is crucial to store and handle Methylergometrine properly to ensure its effectiveness.
Properties
IUPAC Name |
4-(3,4-dimethoxyphenyl)-1-pentan-2-yl-4,8-dihydro-2H-pyrazolo[3,4-e][1,4]thiazepine-3,7-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O4S/c1-5-6-11(2)22-18-16(19(24)21-22)17(27-10-15(23)20-18)12-7-8-13(25-3)14(9-12)26-4/h7-9,11,17H,5-6,10H2,1-4H3,(H,20,23)(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFGQMUIWVXDHMW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)N1C2=C(C(SCC(=O)N2)C3=CC(=C(C=C3)OC)OC)C(=O)N1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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